3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol

Organic synthesis Process chemistry Chloropyrimidine intermediates

3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol (CAS 55662-19-6) is a bifunctional heterocyclic building block featuring a 2-chloropyrimidine core linked via a 4-amino bridge to a terminal primary alcohol on a three-carbon chain (MW 187.63, C₇H₁₀ClN₃O). The molecule belongs to the 2,4-disubstituted pyrimidine class and is primarily employed as a synthetic intermediate in the construction of kinase inhibitor scaffolds, where the chlorine atom at position 2 and the hydroxypropylamino group at position 4 serve as orthogonal reactive handles for sequential derivatization.

Molecular Formula C7H10ClN3O
Molecular Weight 187.63 g/mol
CAS No. 55662-19-6
Cat. No. B1355107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol
CAS55662-19-6
Molecular FormulaC7H10ClN3O
Molecular Weight187.63 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1NCCCO)Cl
InChIInChI=1S/C7H10ClN3O/c8-7-10-4-2-6(11-7)9-3-1-5-12/h2,4,12H,1,3,5H2,(H,9,10,11)
InChIKeyVKJXZBFICQTCHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol (CAS 55662-19-6): Chloropyrimidine Intermediate for Kinase-Targeted Synthesis


3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol (CAS 55662-19-6) is a bifunctional heterocyclic building block featuring a 2-chloropyrimidine core linked via a 4-amino bridge to a terminal primary alcohol on a three-carbon chain (MW 187.63, C₇H₁₀ClN₃O) . The molecule belongs to the 2,4-disubstituted pyrimidine class and is primarily employed as a synthetic intermediate in the construction of kinase inhibitor scaffolds, where the chlorine atom at position 2 and the hydroxypropylamino group at position 4 serve as orthogonal reactive handles for sequential derivatization . Unlike fully elaborated kinase inhibitors, this compound represents an early-stage intermediate whose procurement value lies in the regioselectivity of its substitution pattern and the dual reactivity conferred by its chloro and hydroxyalkyl functionalities [1].

Why 3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol Cannot Be Replaced by Generic 2,4-Dichloropyrimidine or Shorter-Chain Analogs


Generic substitution of 3-((2-chloropyrimidin-4-yl)amino)propan-1-ol (CAS 55662-19-6) with unsubstituted 2,4-dichloropyrimidine or with shorter-chain aminoalcohol congeners fails because the C3-hydroxypropyl arm is integral to downstream molecular topology in kinase-focused medicinal chemistry programs [1]. In 2,4-dichloropyrimidine, both chlorine atoms are electrophilic and compete for nucleophilic attack, leading to regioisomeric mixtures unless stoichiometry and conditions are tightly controlled; in contrast, the target compound presents a pre-installed, regioselectively aminated C4 position, leaving only the C2 chlorine as the exclusive reactive site for subsequent Suzuki, Buchwald–Hartwig, or SNAr couplings [2]. Shorter-chain analogs (e.g., 2-((2-chloropyrimidin-4-yl)amino)ethanol) lack the spacer length required to reach distal binding pockets in kinase ATP sites, while longer-chain variants introduce excessive conformational entropy that reduces target engagement affinity in structure–activity relationship (SAR) campaigns. The three-carbon linker represents an empirically optimized spacer that balances solubility, linker flexibility, and pharmacophoric distance—a feature confirmed by its recurrent appearance as an intermediate in JAK, SYK, and EGFR inhibitor patents [3].

Quantitative Differentiation Evidence for 3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol (CAS 55662-19-6) Versus Closest Analogs


Synthesis Yield and Melting Point Verification from Patent Literature

The target compound is synthesized from 2,4-dichloropyrimidine and 3-amino-1-propanol in n-butanol/water at ambient temperature over 24 hours, yielding 2.8 g of recrystallized product (49.4% yield) with a sharp melting point of 113–114°C, as documented in US Patent 4,339,453 [1]. In contrast, the analogous reaction with ethanolamine (to produce the C2-hydroxyethyl analog 2-((2-chloropyrimidin-4-yl)amino)ethanol) under comparable conditions typically requires chromatographic purification due to closer Rf values between mono- and bis-aminated byproducts, resulting in isolated yields below 35% [2]. The crystalline nature and defined melting point of the C3-hydroxypropyl derivative enable purity verification by simple melting point determination, a practical advantage for quality control in multistep synthesis workflows.

Organic synthesis Process chemistry Chloropyrimidine intermediates

Purity Grade Availability Across Commercial Suppliers

Commercially, 3-((2-chloropyrimidin-4-yl)amino)propan-1-ol is available at two distinct purity tiers: 95% (Sigma-Aldrich/Life Chemicals, Fluorochem catalog F755767) and ≥98% (MolCore, NLT 98% specification), with ChemicalBook listing a 97% grade in bulk quantities of 25 g, 100 g, and 1 kg . By comparison, the unfunctionalized analog 2,4-dichloropyrimidine is typically offered at 97–98% purity, but lacks the pre-installed C4-aminoalcohol handle; the closer analog 2-chloropyrimidin-4-amine (CAS 1682-37-7) is commercially available only at 95–97% purity and requires subsequent N-alkylation to introduce the hydroxypropyl group, adding a synthetic step with attendant yield loss . The availability of the target compound in multiple purity grades enables fit-for-purpose procurement: 95% grade for exploratory library synthesis vs. ≥98% grade for late-stage intermediate production where impurity profiles must meet stringent specifications.

Chemical procurement Quality specifications Vendor comparison

Regioselective Reactivity: Pre-Installed C4-Amino versus Dual-Chloride Starting Material

Published studies on 2,4-dichloropyrimidine amination demonstrate that the C4 position is approximately 5–10 times more reactive toward nucleophilic attack than the C2 position under non-catalytic conditions, meaning that direct amination of 2,4-dichloropyrimidine with 3-aminopropanol invariably produces the target compound as the major product alongside variable amounts (5–15%) of the regioisomeric 4-chloro-2-(3-hydroxypropylamino)pyrimidine and bis-adduct [1][2]. The target compound, when procured as a purified intermediate, eliminates this regiochemical ambiguity entirely—the C4-aminoalcohol motif is already installed, and the remaining C2-Cl is the sole reactive site for subsequent derivatization. This contrasts with procurement of 2,4-dichloropyrimidine itself, where the user must manage regioselectivity in-house, typically requiring low-temperature control (−20 to 0°C), precise stoichiometry, and chromatographic separation to isolate the desired regioisomer.

Regioselective synthesis SNAr amination Kinase inhibitor building blocks

Linker Length Optimization: C3-Hydroxypropyl versus C2-Hydroxyethyl in Kinase Inhibitor SAR

In kinase inhibitor medicinal chemistry, the C3-hydroxypropyl linker of the target compound provides a three-carbon spacer that positions the terminal hydroxyl group approximately 4.5–5.0 Å from the pyrimidine core (extended conformation), enabling hydrogen-bond interactions with conserved catalytic lysine or gatekeeper residues in kinase hinge regions [1]. The C2-hydroxyethyl analog provides only approximately 3.0–3.5 Å spacing, which is insufficient to reach solvent-exposed or ribose-pocket residues in many kinase targets. This dimensional difference is evidenced by the enrichment of C3-aminoalcohol-linked pyrimidines in patent disclosures for JAK family (JAK1, JAK2, JAK3) and SYK kinase inhibitors, where the hydroxypropyl motif appears in key intermediates across multiple patent families from Vertex, Pfizer, and G1 Therapeutics [2][3]. While direct IC₅₀ comparisons for the unelaborated intermediates are not available (these compounds are not final drug candidates), the recurrence of the C3 linker in patent SAR tables is a class-level indicator of its superiority over shorter or longer linkers for kinase target engagement.

Structure–activity relationship Kinase inhibitor design Linker optimization

Optimal Application Scenarios for 3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol (CAS 55662-19-6) in Medicinal Chemistry and Process Development


Regioselective Synthesis of 2,4-Disubstituted Pyrimidine Kinase Inhibitor Libraries

When constructing focused kinase inhibitor libraries targeting JAK, SYK, EGFR, or CDK families, the target compound serves as an ideal regioisomerically pure starting material. The pre-installed C4-hydroxypropylamino group directs all subsequent derivatization to the C2 position via palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) or nucleophilic displacement, eliminating the 5–15% regioisomeric contamination that arises when beginning from 2,4-dichloropyrimidine [1]. This is particularly valuable in parallel synthesis workflows where chromatographic separation of regioisomers is impractical across 48–96 compound arrays.

Intermediate for Hydroxypropyl-Tethered PROTAC Linker Conjugation

The terminal primary alcohol on the C3 chain provides a conjugation handle for esterification, etherification, or carbamate formation, enabling the compound to serve as a pyrimidine-recognition element in PROTAC (Proteolysis Targeting Chimera) designs. The three-carbon spacer provides sufficient distance to avoid steric clash between the target protein ligand and the E3 ligase ligand, while the C2-chlorine remains available for introducing additional binding elements. This dual-reactivity profile is not available from simple 2-chloropyrimidine or 4-aminopyrimidine analogs .

Scale-Up-Ready Intermediate with Crystallization-Based Purification

For process chemistry groups transitioning kinase inhibitor leads from discovery to preclinical development, the target compound offers a critical advantage: its crystalline nature (m.p. 113–114°C) enables purification by simple recrystallization from methylene chloride/hexane rather than column chromatography [2]. This property, combined with the documented 49.4% yield from inexpensive starting materials, makes it suitable for multigram to kilogram scale preparation—a key consideration when procuring intermediates for IND-enabling studies.

Quality Control Reference Standard for Regioisomer Identification

Analytical development groups synthesizing kinase inhibitors that incorporate the 2-chloro-4-aminopyrimidine scaffold can use the target compound as an authentic reference standard for identifying and quantifying process-related regioisomeric impurities. Its defined melting point, InChI Key (VKJXZBFICQTCHJ-UHFFFAOYSA-N), and commercial availability at multiple purity grades (95–98%) support its use in HPLC method development and validation for pharmaceutical quality control .

Quote Request

Request a Quote for 3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.